

Comparative Toxicity Profile of Dicyclohexylamine and Its Derivatives

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Compound of Interest		
Compound Name:	Dicyclohexylamine	
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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity profiles of **dicyclohexylamine** (DCHA) and several of its notable derivatives: dicyclohexylammonium nitrite, dicyclohexyl phthalate (DCHP), N,N'-dicyclohexylcarbodiimide (DCC), and N-methyl**dicyclohexylamine**. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the handling, application, and potential risks associated with these compounds.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for **dicyclohexylamine** and its derivatives. The data is compiled from various toxicological studies and safety data sheets, providing a comparative overview of their acute toxicity.



Compound	CAS Number	Test Species	Route of Administrat ion	LD50 (mg/kg body weight)	Reference
Dicyclohexyla mine (DCHA)	101-83-7	Rat	Oral	200 - 373	[1]
Rabbit	Dermal	>200 and <316	[1]		
Dicyclohexyla mmonium Nitrite	3129-91-7	Mouse	Oral	205	[2][3]
Dicyclohexyl Phthalate (DCHP)	84-61-7	Rat	Oral	>3200	[4][5]
N,N'- Dicyclohexylc arbodiimide (DCC)	538-75-0	Rat	Oral	400	[6]
Rabbit	Dermal	71	[6]		
N- Methyldicyclo hexylamine	7560-83-0	Rat	Oral	446	[7][8]

Toxicological Endpoints and Mechanisms

Dicyclohexylamine (DCHA) is classified as a corrosive and toxic substance.[9][10] Acute exposure can cause severe skin burns and eye damage.[9] Ingestion and inhalation may lead to irritation of the respiratory and gastrointestinal tracts.[9] Systemic effects can include impacts on the central nervous system, with signs such as convulsions.[7]

Dicyclohexylammonium Nitrite is primarily of concern due to the nitrite component, which can induce methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[11] There is also evidence that under certain conditions, it can form N-



nitroso**dicyclohexylamine**, which has been shown to be weakly genotoxic in human lymphocytes.[12]

Dicyclohexyl Phthalate (DCHP) is recognized as a reproductive and developmental toxicant.[4] [5] Its toxicity is primarily attributed to its endocrine-disrupting properties. DCHP has been shown to act as an agonist for the Pregnane X Receptor (PXR) and Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of various metabolic and developmental processes.[4][5][13] Activation of these pathways can lead to adverse effects on the male reproductive system.[4][5]

N,N'-Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and a strong irritant to the skin, eyes, and respiratory tract.[8][14] Its mechanism of toxicity is linked to its high reactivity as a coupling agent. DCC is a known inhibitor of F0F1-ATP synthase, a critical enzyme in cellular energy production.[15][16][17] By covalently modifying a subunit of the enzyme, DCC blocks proton translocation and inhibits ATP synthesis.[15][16]

N-Methyl**dicyclohexylamine** exhibits acute oral toxicity and can cause neurotoxic effects, including somnolence and convulsions.[7][18] Inhalation may lead to chemical pneumonitis.[7]

Experimental Protocols

The toxicity data presented in this guide are primarily based on studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Key experimental protocols include:

- Acute Oral Toxicity (OECD 401/420/423/425): This test involves the administration of a single
 dose of the substance to fasted animals (typically rats or mice) via oral gavage. The animals
 are then observed for a period of 14 days for signs of toxicity and mortality. The LD50, the
 dose that is lethal to 50% of the test animals, is then calculated.
- Acute Dermal Toxicity (OECD 402): A single dose of the substance is applied to a shaved area of the skin of the test animal (usually rabbits or rats). The site is covered with a porous gauze dressing for 24 hours. Observations for signs of toxicity and mortality are carried out for 14 days.
- Reproductive and Developmental Toxicity (OECD 416 Two-Generation Study): This study design involves the continuous administration of the test substance to parental animals







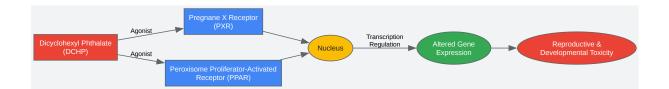
before and during mating, through gestation and lactation. The effects on fertility, pregnancy, maternal behavior, and the development of the offspring are evaluated. The F1 generation is then raised to maturity and mated to produce an F2 generation, allowing for the assessment of multi-generational effects.[4][5]

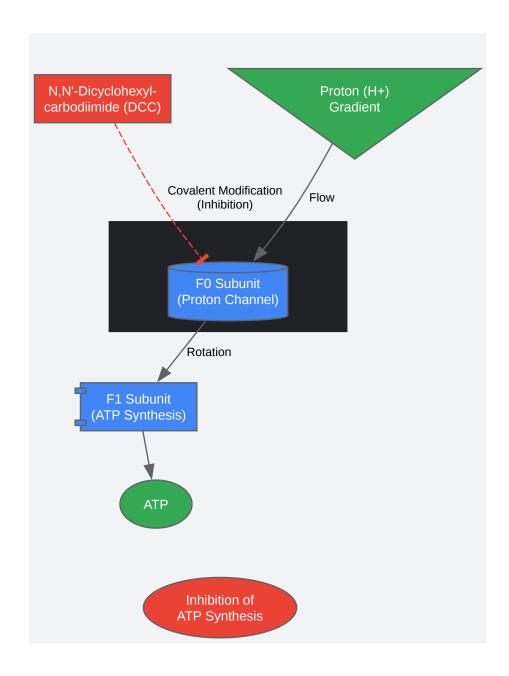
Skin Sensitization (OECD 429 - Local Lymph Node Assay, LLNA): This in vivo assay is used
to assess the potential of a substance to cause skin sensitization. The test substance is
applied to the ears of mice for three consecutive days. On day six, the draining auricular
lymph nodes are excised, and the proliferation of lymphocytes is measured as an indicator of
a sensitization response.[8]

Visualizing Mechanisms of Toxicity

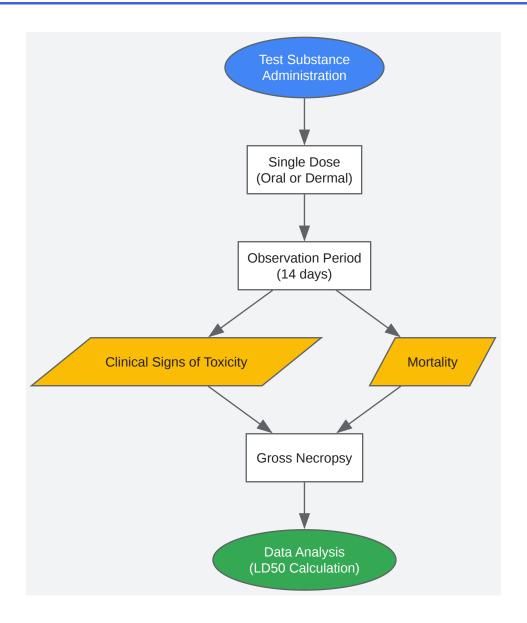
To better understand the molecular mechanisms underlying the toxicity of these compounds, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.











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References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Dicyclohexylammonium nitrite One Chongqing Chemdad Co. , Ltd [chemdad.com]

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- 3. Dicyclohexylammonium nitrite CAS#: 3129-91-7 [m.chemicalbook.com]
- 4. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. N,N'-Dicyclohexylcarbodiimide Wikipedia [en.wikipedia.org]
- 7. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contact hypersensitivity to dicyclohexylcarbodiimide and diisopropylcarbodiimide in female B6C3F1 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICSC 1339 DICYCLOHEXYLAMINE [inchem.org]
- 10. DICYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Dicyclohexylamine nitrite Hazardous Agents | Haz-Map [haz-map.com]
- 12. Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary PMC [pmc.ncbi.nlm.nih.gov]
- 14. N,N'-DICYCLOHEXYLCARBODIIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Single-molecule Analysis of F0F1-ATP Synthase Inhibited by N,N-Dicyclohexylcarbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-molecule analysis of F0F1-ATP synthase inhibited by N,N-dicyclohexylcarbodiimide PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition by dicyclohexylcarbodiimide of ATP synthesis in isolated rat hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
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